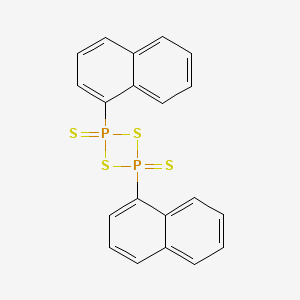
2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione is a complex organophosphorus compound. It is characterized by the presence of naphthalene groups attached to a dithiadiphosphetane ring, which contains both sulfur and phosphorus atoms. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione typically involves the reaction of naphthalene derivatives with phosphorus and sulfur-containing reagents. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of phosphorus and sulfur.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The naphthalene groups or the dithiadiphosphetane ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis and catalysis.
Biology: Potential use in studying biological processes involving phosphorus and sulfur compounds.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of various reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Di(naphthalen-1-yl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione include other dithiadiphosphetane derivatives and organophosphorus compounds with naphthalene groups.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of both naphthalene and dithiadiphosphetane moieties makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
89907-58-4 |
|---|---|
Molecular Formula |
C20H14P2S4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2,4-dinaphthalen-1-yl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane |
InChI |
InChI=1S/C20H14P2S4/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(24,26-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI Key |
PEXDTCOCIPQBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P3(=S)SP(=S)(S3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
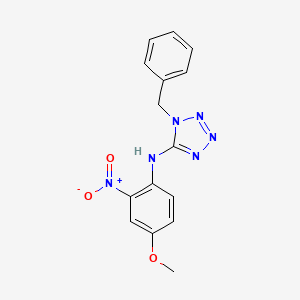
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
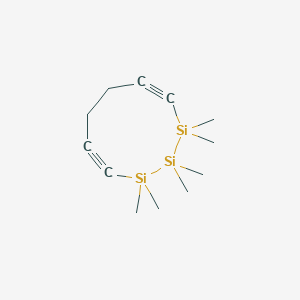
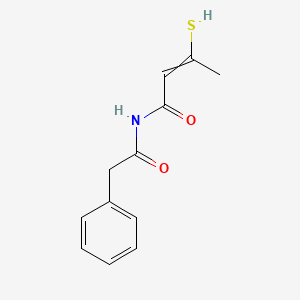
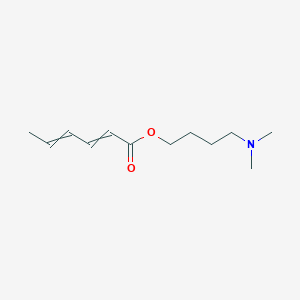
![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
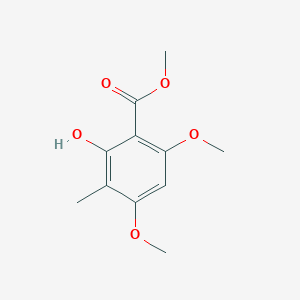
![7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14392611.png)
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14392617.png)


